molecular formula C11H13BrO B3034847 3-Bromo-5-tert-butylbenzaldehyde CAS No. 241155-85-1

3-Bromo-5-tert-butylbenzaldehyde

Cat. No.: B3034847
CAS No.: 241155-85-1
M. Wt: 241.12 g/mol
InChI Key: BSVSJGLILKTPNT-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butylbenzaldehyde: is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butylbenzaldehyde typically involves the bromination of 5-tert-butylbenzaldehyde. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and yield . The use of advanced equipment and automation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-tert-butylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: 3-Bromo-5-tert-butylbenzoic acid.

    Reduction: 3-Bromo-5-tert-butylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-tert-butylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in bromination reactions, the compound undergoes electrophilic aromatic substitution, where the bromine atom is introduced into the aromatic ring . The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

  • 3-Bromo-5-tert-butylbenzofuran
  • 3-Bromo-5-tert-butylbenzoic acid
  • 3-Bromo-5-tert-butylbenzyl alcohol

Comparison: 3-Bromo-5-tert-butylbenzaldehyde is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, such as 3-Bromo-5-tert-butylbenzofuran, it exhibits different reactivity patterns and applications .

Properties

IUPAC Name

3-bromo-5-tert-butylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVSJGLILKTPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dibromo-5-tert-butylbenzene (50 g, 0.17 mol) was dissolved in anhydrous ether (200 mL) in a dried flask under nitrogen. The reaction mixture was cooled to −78° C. and stirred under nitrogen atmosphere. A 2.46 M solution of n-BuLi in hexanes (171.2 mL, 0.171 mol) was added dropwise to the above solution and the reaction mixture was stirred at −78° C. for 30 minute after complete addition of n-BuLi. After 30 minute of stirring at −78° C., the reaction mixture was warmed to −30° C. DMF (16 mL, 0.2 mol) was added to the above reaction mixture dropwise, keeping the reaction mixture below −20° C. After addition of DMF, the reaction mixture was warmed slowly to 0° C. (30 minute) and then stirring was continued overnight to obtain a yellow-orange solution. The reaction mixture was poured into 400 mL of chilled 10% aqueous HCl and the mixture was stirred for 15 minutes. The ether layer was separated, washed with water (2×250 mL), dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give the product as a pale yellow viscous liquid. The crude product was dissolved in dichloromethane (250 mL) and passed through a small pad of silica gel (250 g). Evaporation of the solvent in vacuo gave the product as a pale yellow viscous liquid (41.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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reactant
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[Compound]
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hexanes
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171.2 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
16 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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